molecular formula C9H16N2O B13617702 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

Cat. No.: B13617702
M. Wt: 168.24 g/mol
InChI Key: SYEZQKXZOHTSDY-UHFFFAOYSA-N
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Description

3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves multi-step reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of sodium acetate as a catalyst at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-methyl-4-(1-methylpyrazol-4-yl)butan-2-ol

InChI

InChI=1S/C9H16N2O/c1-7(8(2)12)4-9-5-10-11(3)6-9/h5-8,12H,4H2,1-3H3

InChI Key

SYEZQKXZOHTSDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(N=C1)C)C(C)O

Origin of Product

United States

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